molecular formula C6H5BrN4O B8072235 5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B8072235
M. Wt: 229.03 g/mol
InChI Key: PGJPQBGHVMBCKR-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various scientific fields

Chemical Reactions Analysis

5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound might react with fluorobenzoic acid under specific conditions to form derivatives that are useful in further applications .

Scientific Research Applications

5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology, it might be used in studies related to enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic effects. Industrially, the compound might be used in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it might bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved. The compound’s effects are mediated through its binding affinity and the subsequent biochemical reactions it triggers .

Comparison with Similar Compounds

5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or functional groups. For example, compounds with similar 2-D or 3-D structures in the PubChem database can provide insights into the unique properties of this compound.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility in research and industry.

Properties

IUPAC Name

5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h2H,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJPQBGHVMBCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C2N1NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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